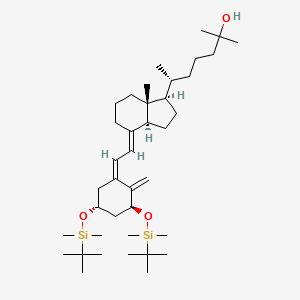
(R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol is a useful research compound. Its molecular formula is C39H72O3Si2 and its molecular weight is 645.172. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-6-((1R,3aS,7aR,E)-4-((Z)-2-((3S,5R)-3,5-bis(tert-butyldimethylsilyloxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-2-methylheptan-2-ol, commonly referred to as compound W168520, is a complex organic molecule with significant potential in biological applications. Its structural complexity is indicative of diverse biological activities that merit detailed exploration.
The compound has the following chemical characteristics:
- CAS Number : 140710-96-9
- Molecular Formula : C39H72O3Si2
- Molecular Weight : 645.17 g/mol
- Purity : ≥98%
Biological Activity Overview
Research into the biological activity of this compound has highlighted its potential in various fields, particularly in cancer research and cellular biology. The compound's structure suggests it may interact with biological systems in several ways:
1. Actin Polymerization Inhibition
Studies have shown that compounds with similar structures exhibit the ability to inhibit actin polymerization. This activity is crucial for understanding their potential as migrastatic agents—compounds that can inhibit cancer cell migration without inducing cytotoxicity. For instance, analogues of cytochalasins have demonstrated significant migrastatic effects by binding to actin microfilaments and preventing polymerization at specific concentrations .
2. Neurotrophic Effects
Preliminary studies indicate that certain sesquiterpene structures related to this compound may exhibit neurotrophic activities. These activities include promoting neurite outgrowth in neuronal cultures, which could have implications for neurodegenerative diseases and nerve injury recovery .
Case Study 1: Migrastatic Activity
A recent study assessed the migrastatic activity of various cytochalasin analogues against human melanoma cells (BLM). The results indicated that while some compounds showed a reduction in cell migration, the effects of the tested analogues were less pronounced compared to established references like cytochalasin B and D. Notably, the inhibition of actin polymerization correlated with reduced cellular migration, emphasizing the importance of this mechanism in mediating biological activity .
| Compound | IC50 (μM) | Observed Effect |
|---|---|---|
| Cytochalasin B | 0.5 | Strong inhibition of migration |
| Cytochalasin D | 0.7 | Strong inhibition of migration |
| Compound W168520 | TBD | Moderate inhibition observed |
Case Study 2: Neurotrophic Activity
In a study focusing on illicium sesquiterpenes, compounds similar to W168520 were evaluated for their neurotrophic effects on rat cortical neurons. Results demonstrated enhanced neurite outgrowth when treated with specific concentrations of these compounds, suggesting potential applications in neuroregeneration therapies .
The mechanisms through which this compound exerts its biological effects are hypothesized to involve:
- Binding Interactions : The intricate structure may allow for effective binding to target proteins involved in cellular signaling pathways.
- Inhibition of Polymerization : Similar compounds inhibit actin polymerization by binding to actin filaments, leading to altered cell motility.
Properties
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72O3Si2/c1-28(18-16-24-38(9,10)40)33-22-23-34-30(19-17-25-39(33,34)11)20-21-31-26-32(41-43(12,13)36(3,4)5)27-35(29(31)2)42-44(14,15)37(6,7)8/h20-21,28,32-35,40H,2,16-19,22-27H2,1,3-15H3/b30-20+,31-21-/t28-,32-,33-,34+,35+,39-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYVDHBKYABBBI-WTAUTOEKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
645.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














